molecular formula C8H12ClNO2 B2951125 3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride CAS No. 2490435-71-5

3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride

Cat. No. B2951125
CAS RN: 2490435-71-5
M. Wt: 189.64
InChI Key: UBRWGFRONNCKRP-UHFFFAOYSA-N
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Description

3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2490435-71-5 . It has a molecular weight of 189.64 and its IUPAC name is 3-aminotricyclo [2.2.1.0 (2,6)]heptane-1-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NO2.ClH/c9-6-3-1-4-5 (6)8 (4,2-3)7 (10)11;/h3-6H,1-2,9H2, (H,10,11);1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder with a storage temperature of 4 degrees Celsius .

Scientific Research Applications

I have conducted a search for the scientific research applications of “3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride”, also known as “EN300-27115511”. However, the search results did not provide specific applications for this compound. It’s possible that the information is not readily available in public databases or may require access to specialized scientific publications or databases.

If you have access to academic databases or journals, you might be able to find more detailed information there. Alternatively, contacting the manufacturer or supplier, such as Enamine, which is listed in one of the search results , could provide you with technical documents or related peer-reviewed papers that detail the applications of this compound.

Mechanism of Action

The compound has been studied as a novel glutamate transport inhibitor, specifically inhibiting the activity of the human forebrain glutamate transporters EAAT1, EAAT2 and EAAT3 . It inhibits glutamate uptake mediated by all three subtypes in a concentration-dependent manner, with preferential inhibition of the CNS-predominant EAAT2 subtype .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound represents a novel structure in glutamate transporter pharmacology . Further exploration of this structure might provide insights into the discrimination between EAAT2 and other EAAT subtypes . This could potentially lead to the development of new therapeutic strategies for disorders involving glutamate transporters.

properties

IUPAC Name

3-aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-6-3-1-4-5(6)8(4,2-3)7(10)11;/h3-6H,1-2,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRWGFRONNCKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(C1C3C2N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride

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